molecular formula C23H18FN3OS B2778413 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 901266-20-4

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2778413
CAS No.: 901266-20-4
M. Wt: 403.48
InChI Key: BREQOJWQZHJISX-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted with two phenyl groups at positions 2 and 3. A sulfanyl (-S-) linker connects the imidazole to an acetamide group, which is further substituted with a 4-fluorophenyl moiety.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS/c24-18-11-13-19(14-12-18)25-20(28)15-29-23-21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREQOJWQZHJISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and benzil.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the imidazole derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocyclic Structure Comparison

  • Imidazole vs. Quinazolinone/Oxadiazole/Benzothiazole: The target compound’s imidazole core is distinct from quinazolinone (), oxadiazole (), and benzothiazole () scaffolds. Imidazole’s planar structure and hydrogen-bonding capacity may enhance interactions with enzymatic active sites compared to bulkier quinazolinone or rigid benzothiazole systems .

Linker and Acetamide Modifications

  • Sulfanyl vs. Alternative Linkers: The sulfanyl (-S-) linker in the target compound is shared with ’s MMP-9 inhibitors but contrasts with ’s imidazolidinone-linked analogs. Sulfanyl groups can enhance metabolic stability compared to oxygen-based linkers .
  • 4-Fluorophenyl Acetamide: The 4-fluorophenyl group is a common pharmacophore in antimicrobial () and anticancer () agents. para) in analogs like ’s benzothiazole derivatives may alter target specificity .

Biological Activity

The compound 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a notable derivative of imidazole, characterized by its unique structural features, including a sulfur moiety and various aromatic groups. This compound has gained attention for its potential biological activities, particularly in the realms of antimicrobial and antiviral research.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈FN₃S
Molecular Weight321.41 g/mol
CAS Number901242-52-2

The compound features a diphenyl imidazole ring, which is known for its diverse biological interactions due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating the Minimum Inhibitory Concentration (MIC) against various pathogens found that compounds with similar structures demonstrated MIC values ranging from 0.22 to 0.25 μg/mL , indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Imidazole derivatives are also explored for their antiviral capabilities. The compound's structural elements suggest potential activity against viral targets. For instance, derivatives with similar imidazole frameworks have shown effectiveness in inhibiting viral RNA polymerases, which are crucial for viral replication .

Synergistic Effects

The biological activity of this compound may be enhanced when used in combination with other antimicrobial agents. Studies have reported synergistic relationships with established antibiotics like ciprofloxacin and antifungals such as ketoconazole, leading to reduced MIC values and improved therapeutic outcomes .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effectiveness of various imidazole derivatives, including our compound of interest. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation compared to controls .

Case Study 2: Antiviral Activity Against HCV

In vitro studies have demonstrated that certain imidazole derivatives can inhibit Hepatitis C Virus (HCV) replication effectively. The mechanism involves targeting the NS5B RNA polymerase, a critical enzyme in the viral lifecycle. Compounds structurally related to this compound showed IC50 values comparable to leading antiviral agents .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide?

Methodological Answer: The synthesis involves four critical steps:

Imidazole Ring Formation : Cyclize precursors (e.g., glyoxal, ammonium acetate, and substituted benzaldehydes) under reflux in acetic acid or ethanol .

Sulfanyl Linkage Introduction : React the imidazole intermediate with a thiol (e.g., thioglycolic acid) in basic conditions (e.g., NaOH in DMF) .

Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the sulfanyl-imidazole with 4-fluoroaniline .

Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature80–100°C for cyclizationHigher yields at 100°C
SolventDMF for thiol couplingReduces side reactions
CatalystTriethylamine (1.5 eq)Enhances acetamide formation

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 7.2–8.1 ppm (aromatic protons), δ 4.2 ppm (sulfanyl-CH₂), and δ 2.5 ppm (imidazole NH, broad) .
    • ¹³C NMR : Key peaks include ~170 ppm (amide C=O) and 120–140 ppm (aromatic carbons) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 429.5 (calculated for C₂₃H₁₈FN₃OS) .

Q. Common Contradictions in Data

  • Imidazole NH Proton : May split into multiple peaks due to tautomerism; use DMSO-d₆ to stabilize .
  • Sulfanyl-CH₂ Signal : Overlaps with aromatic protons; employ 2D NMR (COSY) for resolution .

Q. How can solubility and stability be assessed under experimental conditions?

Methodological Answer:

  • Solubility Profiling : Test in DMSO (high solubility), ethanol (moderate), and water (low). Use UV-Vis spectroscopy to quantify solubility .
  • Stability Tests :
    • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24h; monitor via HPLC .
    • Thermal Stability : Heat to 50–80°C in DMSO; check decomposition via TLC .

Q. Typical Solubility Profile

SolventSolubility (mg/mL)Stability (24h)
DMSO>50Stable
Ethanol~15Partial precipitation
Water<1Unstable (hydrolysis)

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
  • Refinement : Employ SHELXL for least-squares refinement; address disorder with PART commands .
  • Hydrogen Bonding : Identify R₂²(10) dimer motifs (amide N-H⋯O=C) and π-π stacking (3.5–4.0 Å) .

Q. Example Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
Dihedral Angle (Imidazole/Ph)48–56°
H-bond Length (N-H⋯O)2.01 Å

Q. What structure-activity relationship (SAR) strategies are recommended for enhancing biological activity?

Methodological Answer:

  • Core Modifications :
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition .
    • Substitute sulfanyl with sulfone to improve metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., imidazole NH as H-bond donor) .

Q. SAR Insights from Analogues

ModificationBiological Impact (IC₅₀)Reference
4-Fluorophenyl12 µM (EGFR inhibition)
4-Nitrophenyl8 µM (improved activity)
Sulfone Derivative>24h metabolic stability

Q. How can in silico modeling predict interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17). Focus on sulfanyl-CH₂ and fluorophenyl as key binding motifs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. Key Binding Metrics

ParameterValueImplication
Docking Score (EGFR)-9.2 kcal/molStrong binding
RMSD (MD)<2.0 ÅStable complex

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use MTT assays with consistent cell lines (e.g., MCF-7 for anticancer studies) .
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Apply ANOVA to compare IC₅₀ values from independent studies; identify outliers via Grubbs’ test .

Q. Reported Activity Variations

StudyIC₅₀ (µM)Cell Line
A 12.0MCF-7
B 25.4HeLa
C 8.9A549

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